molecular formula C23H29NO3 B11561810 Nonyl 2-benzamidobenzoate

Nonyl 2-benzamidobenzoate

Cat. No.: B11561810
M. Wt: 367.5 g/mol
InChI Key: HQSOTWXZEKLQPG-UHFFFAOYSA-N
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Description

Nonyl 2-benzamidobenzoate is an ester derivative of 2-benzamidobenzoic acid, characterized by a benzamido (benzoyl-substituted amide) group at the 2-position of the benzoate backbone and a nonyl (C₉H₁₉) ester chain. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the long alkyl chain, which may influence its applications in pharmaceuticals, agrochemicals, or material science.

Properties

Molecular Formula

C23H29NO3

Molecular Weight

367.5 g/mol

IUPAC Name

nonyl 2-benzamidobenzoate

InChI

InChI=1S/C23H29NO3/c1-2-3-4-5-6-7-13-18-27-23(26)20-16-11-12-17-21(20)24-22(25)19-14-9-8-10-15-19/h8-12,14-17H,2-7,13,18H2,1H3,(H,24,25)

InChI Key

HQSOTWXZEKLQPG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nonyl 2-benzamidobenzoate typically involves the esterification of 2-benzamidobenzoic acid with nonanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

2-benzamidobenzoic acid+nonanolH2SO4Nonyl 2-benzamidobenzoate+H2O\text{2-benzamidobenzoic acid} + \text{nonanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 2-benzamidobenzoic acid+nonanolH2​SO4​​Nonyl 2-benzamidobenzoate+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Nonyl 2-benzamidobenzoate can undergo various chemical reactions, including:

    Oxidation: The nonyl group can be oxidized to form carboxylic acids.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO_4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH_4) in anhydrous ether.

    Substitution: Bromine (Br_2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Nonanoic acid and 2-benzamidobenzoic acid.

    Reduction: Nonylamine and 2-aminobenzoic acid.

    Substitution: Brominated derivatives of this compound.

Scientific Research Applications

Nonyl 2-benzamidobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized as a plasticizer in the production of flexible polymers and as a stabilizer in the formulation of coatings and adhesives.

Mechanism of Action

The mechanism of action of Nonyl 2-benzamidobenzoate involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes, altering their permeability and affecting cellular processes. The nonyl group provides hydrophobic interactions, while the benzamidobenzoate moiety can engage in hydrogen bonding and π-π interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Chain Length Variation

Nonyl 2-benzamidobenzoate differs from shorter-chain esters like methyl 4-acetamido-2-hydroxybenzoate () in solubility and stability. Longer alkyl chains (e.g., nonyl) reduce water solubility but improve lipid membrane permeability, making them suitable for sustained-release formulations or hydrophobic matrices. Shorter esters (e.g., methyl) are more polar, favoring use in aqueous systems or rapid-release drug delivery .

Table 1: Ester Chain Impact on Properties

Compound Ester Chain Water Solubility LogP (Estimated) Potential Application
This compound C₉H₁₉ Low ~6.5 Lipophilic drug carriers
Methyl 4-acetamido-2-hydroxybenzoate CH₃ Moderate ~2.0 Soluble dosage forms
Functional Group Modifications
  • Amide vs. Hydrazide Derivatives: this compound’s benzamido group contrasts with hydrazide-containing analogs like N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide (). Hydrazides often exhibit stronger hydrogen-bonding capacity, influencing crystallinity and thermal stability. Benzamides, however, may show better metabolic stability in biological systems .
  • Sulfonyl vs. Benzamido Groups: Methyl 2-(aminosulfonyl)benzoate () contains a sulfonamide group, which is more polar and acidic than benzamido groups. This difference impacts solubility and reactivity, with sulfonamides often used in diuretics or anticonvulsants, while benzamides are explored in antipsychotics .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Nonyl 2-benzamidobenzoate to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate esterification/amide coupling reagents (e.g., DCC, EDC) and catalysts (e.g., DMAP). Reaction conditions such as temperature (e.g., 60–80°C for benzamide derivatives) and solvent polarity (e.g., dichloromethane or DMF) should be systematically tested. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization can enhance purity. Monitor reaction progress using TLC or HPLC .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. In case of exposure, rinse skin with soap/water for 15 minutes and eyes with saline solution. For inhalation, move to fresh air and seek medical attention. Store the compound in a ventilated, cool area away from oxidizers. Refer to SDS guidelines for benzamide derivatives, which emphasize proper waste segregation and disposal through certified agencies .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : Combine NMR (¹H/¹³C) for functional group identification (e.g., benzamide protons at δ 7.5–8.5 ppm) and ester linkage confirmation. High-resolution mass spectrometry (HRMS) in ESI+ mode provides exact mass validation. IR spectroscopy can verify carbonyl stretches (C=O at ~1700 cm⁻¹). Cross-reference spectral data with computational predictions (e.g., DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and mass spectrometry data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from isotopic impurities or degradation products. Use deuterated solvents in NMR to eliminate solvent interference. For MS, employ tandem MS/MS to differentiate isobaric species. Isotopic labeling (e.g., deuterated tags) or alternative ionization methods (MALDI vs. ESI) can clarify fragmentation patterns. Validate with orthogonal techniques like X-ray crystallography .

Q. What experimental strategies assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 40°C/75% RH. Monitor degradation via HPLC-UV at intervals (0, 1, 3, 6 months). Identify degradation products using LC-MS/MS and propose degradation pathways (e.g., hydrolysis of the ester group). Compare kinetic stability with analogs like benzyl benzoate under identical conditions .

Q. Which methodologies enable accurate quantification of this compound in complex biological matrices?

  • Methodological Answer : Use isotope dilution mass spectrometry (IDMS) with a deuterated internal standard to correct for matrix effects. Optimize extraction protocols (e.g., SPE with C18 cartridges) and chromatographic separation (e.g., reverse-phase HPLC). For targeted quantification, employ Selected Reaction Monitoring (SRM) with transitions specific to the compound’s fragmentation profile .

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